

What are the properties of 2-Amino-6-chlorobenzoyl chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-6-chlorobenzoyl chloride

Cat. No.: B1390120

[Get Quote](#)

An In-Depth Technical Guide to 2-Amino-6-chlorobenzoyl chloride

Disclaimer: Direct experimental data for **2-Amino-6-chlorobenzoyl chloride** (CAS No. 227328-16-7) is scarce in publicly available literature. This guide has been compiled by leveraging data from its precursor, 2-Amino-6-chlorobenzoic acid, and the structurally related compound, 2-Chlorobenzoyl chloride. Inferred properties and protocols are clearly indicated and should be treated as estimations.

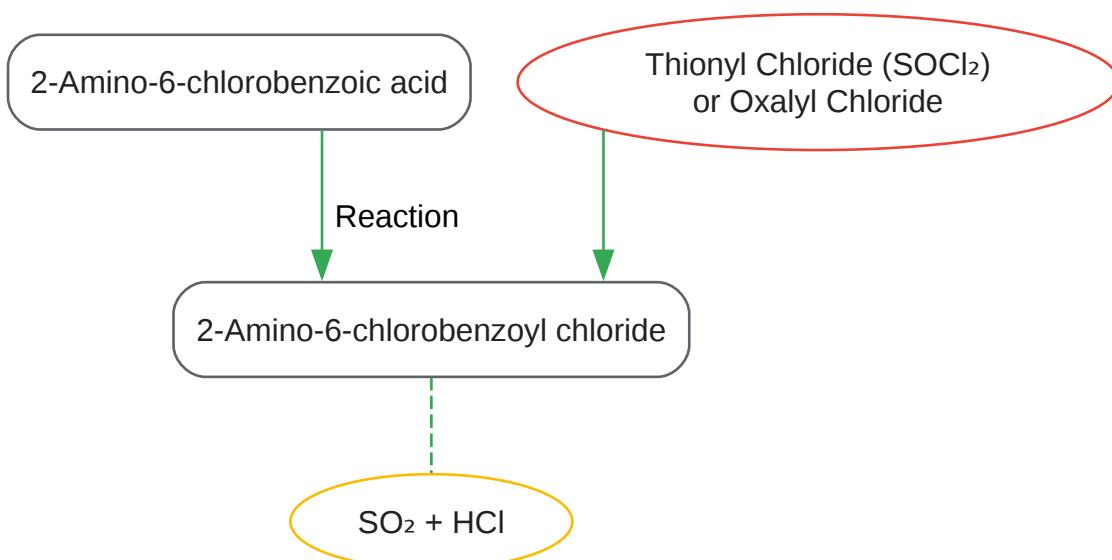
Abstract

2-Amino-6-chlorobenzoyl chloride is a substituted aromatic acyl chloride. Possessing a highly reactive acyl chloride functional group, as well as an amino group, this compound is a potentially valuable, bifunctional building block in organic synthesis. Its structure suggests utility in the preparation of a variety of heterocyclic compounds and as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. This guide provides a summary of its known and inferred properties, a detailed experimental protocol for its synthesis, and an overview of its potential reactivity and handling considerations.

Chemical and Physical Properties

The properties of **2-Amino-6-chlorobenzoyl chloride** are not extensively documented. The following tables summarize the available data for the target compound, its precursor (2-Amino-6-chlorobenzoic acid), and a related compound (2-Chlorobenzoyl chloride) to provide a comparative overview.

Table 1: Properties of **2-Amino-6-chlorobenzoyl chloride** and Related Compounds


Property	2-Amino-6-chlorobenzoyl chloride	2-Amino-6-chlorobenzoic acid	2-Chlorobenzoyl chloride
CAS Number	227328-16-7[1]	2148-56-3[2]	609-65-4
Molecular Formula	C ₇ H ₅ Cl ₂ NO	C ₇ H ₆ CINO ₂ [3]	C ₇ H ₄ Cl ₂ O
Molecular Weight	190.03 g/mol	171.58 g/mol [3]	175.01 g/mol
Appearance	Inferred: Solid	Light yellow to off-white crystal powder[3]	Clear colorless to very slightly yellow liquid[4]
Melting Point	Not available	158-160 °C[5]	-4 to -3 °C
Boiling Point	Not available	Not available	238 °C
Density	Not available	Not available	1.382 g/mL at 25 °C
Solubility	Inferred: Reacts with water and alcohols. Soluble in aprotic organic solvents.	Soluble in methanol. Very soluble in water. [5]	Decomposes in water. Soluble in acetone, ether, and alcohol.[4]

Synthesis and Experimental Protocols

2-Amino-6-chlorobenzoyl chloride is not readily available commercially and is typically synthesized from its corresponding carboxylic acid, 2-Amino-6-chlorobenzoic acid. The most common method for this transformation is the reaction with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.

Synthetic Pathway

The synthesis involves the conversion of the carboxylic acid group of 2-Amino-6-chlorobenzoic acid into an acyl chloride functionality.

[Click to download full resolution via product page](#)

Fig. 1: Synthesis of 2-Amino-6-chlorobenzoyl chloride.

Experimental Protocol: Synthesis from 2-Amino-6-chlorobenzoic acid

This protocol is a general procedure for the synthesis of benzoyl chlorides from benzoic acids and should be adapted and optimized for the specific substrate.[6]

Materials:

- 2-Amino-6-chlorobenzoic acid
- Thionyl chloride (SOCl_2)
- Anhydrous solvent (e.g., toluene, dichloromethane)
- Catalyst (optional, e.g., a few drops of dimethylformamide - DMF)
- Round-bottom flask
- Reflux condenser with a gas outlet to a scrubbing system (for HCl and SO_2)

- Stirring plate and stir bar
- Heating mantle

Procedure:

- Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering, which would hydrolyze the product.
- Charging the Flask: To the flask, add 2-Amino-6-chlorobenzoic acid (1.0 eq). Add an anhydrous solvent such as toluene (approximately 5-10 mL per gram of benzoic acid).
- Addition of Thionyl Chloride: While stirring, slowly add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the suspension. If using a catalyst like DMF, it can be added at this stage. The addition of thionyl chloride is often exothermic.
- Reaction: Heat the mixture to reflux (the temperature will depend on the solvent used) and maintain the reflux with stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO₂). The reaction is typically complete within 2-4 hours.
[7]
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed by distillation or under reduced pressure using a rotary evaporator.
- Purification: The resulting crude **2-Amino-6-chlorobenzoyl chloride** can be purified by vacuum distillation or by recrystallization if it is a solid.

Safety Note: This reaction should be performed in a well-ventilated fume hood as it evolves toxic and corrosive gases (HCl and SO₂). Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn.

Reactivity, Handling, and Safety

Reactivity

2-Amino-6-chlorobenzoyl chloride is expected to be a highly reactive compound due to the acyl chloride group.

- Nucleophilic Acyl Substitution: The acyl chloride is susceptible to attack by nucleophiles. It will react readily with water to hydrolyze back to the carboxylic acid. It will also react with alcohols to form esters, and with amines to form amides.[8]
- Amino Group Reactivity: The amino group can also participate in reactions. It can be acylated, alkylated, or diazotized. The presence of both the amino and acyl chloride groups on the same molecule may lead to polymerization or other intramolecular reactions under certain conditions.

Handling and Storage

Due to its reactivity, particularly with moisture, **2-Amino-6-chlorobenzoyl chloride** should be handled under anhydrous conditions in an inert atmosphere. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[9]

Safety Information

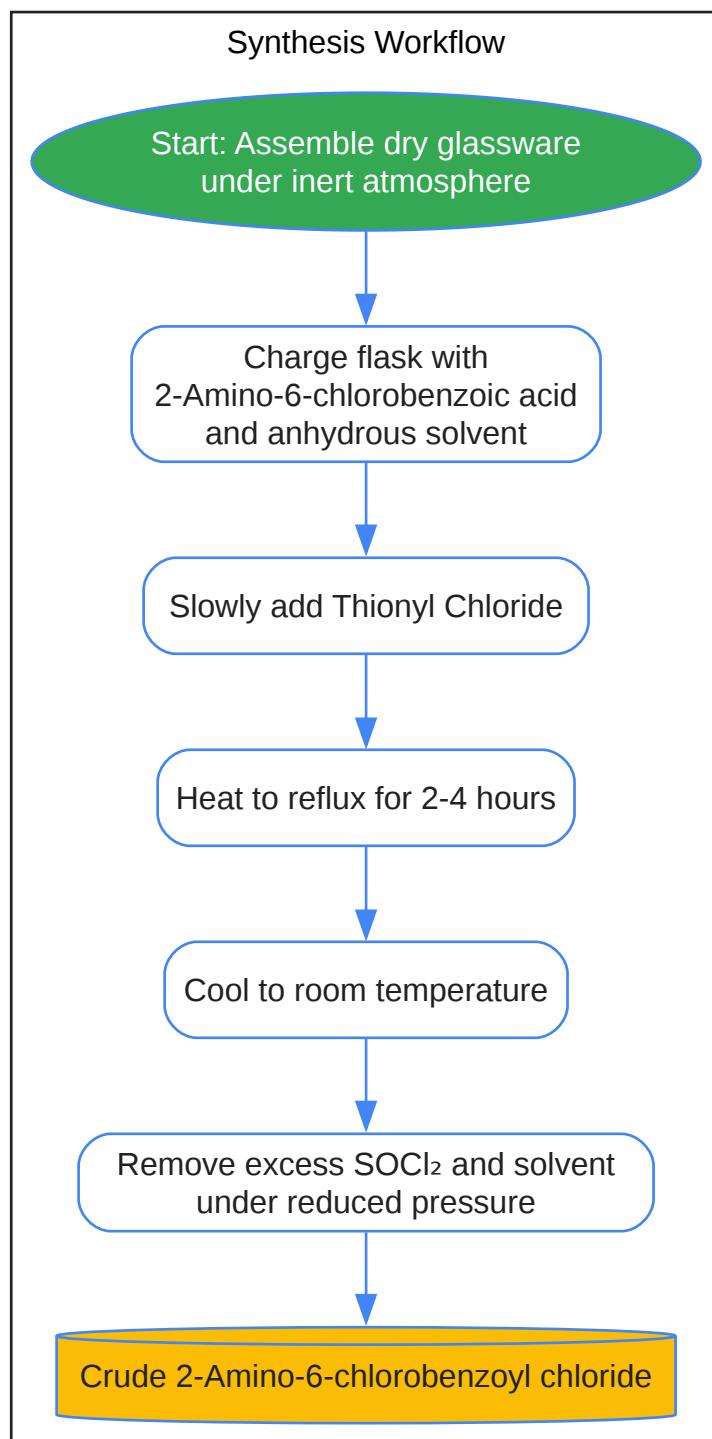
While a specific Safety Data Sheet (SDS) for **2-Amino-6-chlorobenzoyl chloride** is not widely available, the hazards can be inferred from related compounds like 2-chlorobenzoyl chloride and other aminobenzoyl chlorides.

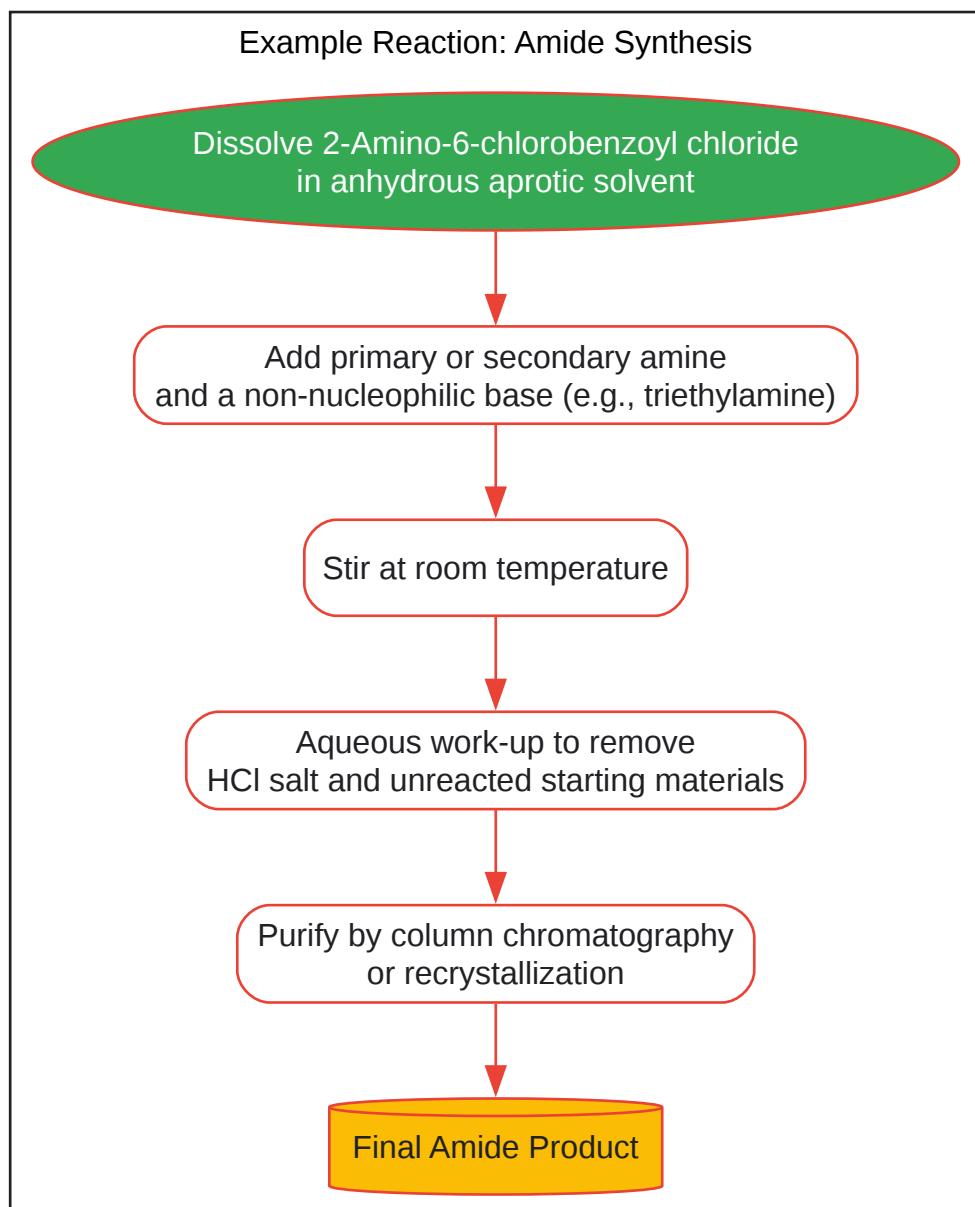
- Hazards: Expected to be corrosive and a lachrymator. Causes severe skin burns and eye damage.[10] Harmful if swallowed or inhaled.[11] Reaction with water can release corrosive hydrogen chloride gas.
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat. Work in a well-ventilated fume hood.[11]

Table 2: Inferred GHS Hazard Information

Hazard Class	Category	Hazard Statement
Skin Corrosion/Irritation	1B	H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation	1	H318: Causes serious eye damage.
Acute Toxicity, Oral	4	H302: Harmful if swallowed. [11]
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled.

Spectral Data


No experimental spectral data for **2-Amino-6-chlorobenzoyl chloride** was found in the searched literature. For reference, the ^1H NMR spectral data for the related compound, 2-chlorobenzoyl chloride, in CDCl_3 shows signals in the aromatic region between 7.25 and 8.08 ppm.[12] It is expected that the ^1H NMR spectrum of **2-Amino-6-chlorobenzoyl chloride** would also show aromatic protons in a similar region, with an additional broad signal for the amino ($-\text{NH}_2$) protons. The IR spectrum would be expected to show a strong carbonyl ($\text{C}=\text{O}$) stretch for the acyl chloride around $1750\text{-}1800\text{ cm}^{-1}$ and N-H stretches for the primary amine around $3300\text{-}3500\text{ cm}^{-1}$.


Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding any biological activity or involvement in signaling pathways for **2-Amino-6-chlorobenzoyl chloride**. As a highly reactive chemical intermediate, it is unlikely to be stable under physiological conditions and is primarily of interest for its synthetic applications. Its precursor, 2-Amino-6-chlorobenzoic acid, has been investigated for potential antimicrobial and anti-inflammatory properties and is used as an intermediate in the synthesis of pharmaceuticals.[3][13]

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the synthesis workflow and a potential subsequent reaction.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS#:227328-16-7 | Benzoyl chloride, 2-amino-6-chloro- (9CI) | ChemsrC [chemsrc.com]
- 2. 2-Amino-6-chlorobenzoic acid | C7H6CINO2 | CID 75071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 2-Chlorobenzoyl chloride CAS#: 609-65-4 [m.chemicalbook.com]
- 5. 2-Amino-6-chlorobenzoic acid | 2148-56-3 [chemicalbook.com]
- 6. guidechem.com [guidechem.com]
- 7. CN104230703A - Method for synthesizing high-purity benzoyl chloride - Google Patents [patents.google.com]
- 8. 4-Aminobenzoyl chloride | 16106-38-0 | Benchchem [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 11. file.ambeed.com [file.ambeed.com]
- 12. 2-Chlorobenzoyl chloride(609-65-4) 1H NMR [m.chemicalbook.com]
- 13. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [What are the properties of 2-Amino-6-chlorobenzoyl chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1390120#what-are-the-properties-of-2-amino-6-chlorobenzoyl-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com